

## Application Notes and Protocols for Utilizing TG-263 in Automated Treatment Planning

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction to Automated Treatment Planning and the Role of AAPM TG-263

Automated treatment planning in radiation therapy has seen significant advancements through the integration of artificial intelligence (AI), machine learning (ML), and knowledge-based planning (KBP) systems.[1][2] These technologies aim to enhance the consistency, accuracy, and efficiency of creating radiotherapy plans.[3] A critical and often overlooked prerequisite for the successful implementation and scalability of automated planning is the standardization of nomenclature for anatomical structures and targets. The American Association of Physicists in Medicine (AAPM) Task Group 263 (TG-263) has established a comprehensive and widely endorsed set of guidelines for this purpose.[4][5]

The TG-263 report provides a standardized naming convention for organs at risk (OARs), target volumes, and dosimetric parameters. This common language is foundational for automated systems to correctly identify, interpret, and process patient data, thereby ensuring patient safety and enabling the development of robust and generalizable automated planning models. The adoption of TG-263 is a vital precursor to leveraging the full potential of scripting, quality assurance automation, and data-driven approaches in radiotherapy.



### The Role of TG-263 in Facilitating Automated Treatment Planning

Standardized nomenclature, as outlined by TG-263, is not merely a matter of convention but a fundamental requirement for the effective operation of automated treatment planning systems. Its importance can be understood through its impact on several key areas:

- Knowledge-Based Planning (KBP): KBP systems rely on libraries of high-quality historical treatment plans to predict optimal dose distributions for new patients. The accuracy and reliability of these predictions are directly dependent on the consistent labeling of anatomical structures across all plans in the knowledge base. TG-263 compliance ensures that when a KBP model is trained on a dataset, it is learning from consistently identified OARs and targets, leading to more accurate and reliable automated plan generation.
- Automated Quality Assurance (QA): Automated QA scripts and software are increasingly
  used to verify the safety and quality of treatment plans. These tools can automatically check
  for compliance with clinical protocols, such as ensuring that dose constraints for critical
  organs are met. For these automated checks to function correctly, the software must be able
  to unambiguously identify the relevant structures in the treatment plan. TG-263 provides the
  necessary consistency for these automated QA systems to operate safely and effectively.
- Interoperability and Data Pooling: In the era of big data and multi-institutional research
  collaborations, the ability to pool and analyze data from different sources is paramount.
  Standardized nomenclature is essential for the meaningful aggregation of data for clinical
  trials, outcomes research, and the development of more powerful AI models. TG-263
  facilitates the seamless exchange and interpretation of radiotherapy data, which is crucial for
  advancing the field.
- Reduction of Errors: Ambiguous or inconsistent naming of structures can lead to serious
  errors in treatment planning and delivery. By providing a clear and consistent naming
  system, TG-263 helps to minimize the risk of such errors, thereby enhancing patient safety.

### **Quantitative Impact of TG-263 Implementation**

The adoption of TG-263 has a measurable impact on the consistency and efficiency of the treatment planning process. The following tables summarize key quantitative findings from



studies that have evaluated the implementation of TG-263.

Table 1: Impact of TG-263 on Structure Name Compliance

| Study Phase        | Intervention                                          | Mean Compliance<br>Errors | Reference |
|--------------------|-------------------------------------------------------|---------------------------|-----------|
| Pre-Implementation | No standardized templates or automated checks         | 31.8% ± 17.4%             |           |
| Phase 1            | Deployment of TG-<br>263 compliant<br>templates       | 8.1% ± 12.2%              |           |
| Phase 2            | Deployment of an automated compliance checking script | 2.2% ± 6.9%               |           |

Table 2: Structure Name Inconsistency Rates and Relabeling Efficiency

| Cancer Site                                 | Naming<br>Inconsistency<br>Rate | Clinician Hours for Manual Relabeling (per 224 patients) | Clinician Hours for Tool- Assisted Relabeling (per 224 patients) | Reference |
|---------------------------------------------|---------------------------------|----------------------------------------------------------|------------------------------------------------------------------|-----------|
| Prostate Cancer                             | 4.81%                           | Not Reported                                             | Not Reported                                                     |           |
| Head and Neck<br>Squamous Cell<br>Carcinoma | 10.76%                          | ~37.5 hours<br>(estimated)                               | 7.5 hours                                                        | _         |

Table 3: Accuracy of Automated TG-263 Re-labeling using Large Language Models (LLMs)



| Disease Site  | Overall Re-labeling<br>Accuracy (Targets<br>and Normal<br>Tissues) | Target Volume Re-<br>labeling Accuracy | Reference |
|---------------|--------------------------------------------------------------------|----------------------------------------|-----------|
| Prostate      | 96.0%                                                              | 100%                                   |           |
| Head and Neck | 98.5%                                                              | 93.1%                                  | -         |
| Thorax        | 96.9%                                                              | 91.1%                                  | -         |

### Protocols for Implementation and Validation of TG-263 in Automated Treatment Planning Protocol 1: Implementation of TG-263 in an Existing Clinical Workflow

Objective: To integrate the TG-263 nomenclature into a clinical or research radiotherapy workflow to enable and enhance automated treatment planning.

#### Methodology:

- · Team Formation and Training:
  - Assemble a multidisciplinary team including radiation oncologists, medical physicists, dosimetrists, and IT personnel.
  - Conduct comprehensive training for all team members on the principles and specifics of the TG-263 nomenclature.
- Development of TG-263 Compliant Templates:
  - Create site-specific structure templates in the treatment planning system (TPS) that adhere to the TG-263 naming conventions.
  - Utilize open-source tools, where available, to generate and manage these templates.
- Integration with Automated Contouring Tools:



- If using automated contouring software, ensure that the output structure names are compliant with TG-263. This may require configuring the software or developing scripts to rename structures automatically.
- Development and Deployment of Automated Compliance Checks:
  - Implement scripts within the TPS or as standalone applications to automatically check for compliance with TG-263 nomenclature before a plan is approved.
  - These scripts should flag any non-compliant structure names and provide suggestions for correction.
- Phased Rollout and Feedback:
  - Begin with a pilot project for a single disease site to identify and address any workflow challenges.
  - Gradually expand the implementation to other disease sites.
  - Establish a feedback mechanism for clinical staff to report issues and suggest improvements.

### Protocol 2: Experimental Validation of the Impact of TG-263 on Automated Treatment Planning

Objective: To quantitatively evaluate the impact of using TG-263 compliant nomenclature on the performance of an automated treatment planning system.

Hypothesis: The use of TG-263 compliant nomenclature will lead to more efficient, consistent, and higher-quality automated treatment plans compared to using non-standardized nomenclature.

#### Methodology:

- Patient Cohort Selection:
  - Select a cohort of at least 30-50 previously treated patient cases for a specific disease site (e.g., prostate, head and neck).



- The cohort should represent a range of anatomical variability.
- Creation of Two Structure Sets:
  - Experimental Group (TG-263 Compliant): For each patient, create a structure set where all OARs and targets are named according to the TG-263 guidelines.
  - Control Group (Non-Standardized): For each patient, create a second structure set with varied, non-standardized but clinically plausible names for the same structures (e.g., "Lt\_Parotid," "Parotid\_L," "Left Parotid").
- Automated Plan Generation:
  - Using the same automated treatment planning system (e.g., a KBP model or a scriptbased system), generate a treatment plan for each structure set in both the experimental and control groups.
  - Ensure that all other planning parameters (e.g., beam arrangement, dose prescription) are identical for both plans for a given patient.
- Data Collection and Analysis:
  - Efficiency Metrics:
    - Record the time taken for the automated system to generate a clinically acceptable plan for each case.
    - Measure the amount of manual intervention required to correct or finalize the automated plan.
  - Plan Quality Metrics:
    - For each plan, extract key dose-volume histogram (DVH) parameters for all target volumes and OARs (e.g., PTV D95%, Cord Dmax, Parotid Mean Dose).
    - Calculate plan complexity metrics (e.g., Modulation Complexity Score, Monitor Units).
  - Consistency Metrics:



For each DVH parameter, calculate the variance across all patients within the experimental group and the control group. A lower variance in the experimental group would indicate higher plan consistency.

#### Statistical Analysis:

- Use paired t-tests or Wilcoxon signed-rank tests to compare the efficiency and plan quality metrics between the experimental and control groups.
- Use an F-test or Levene's test to compare the variance of the plan quality metrics between the two groups.
- A p-value of < 0.05 will be considered statistically significant.

# Visualizing the Impact of TG-263 on Automated Workflows

The following diagrams illustrate the logical flow of automated treatment planning with and without the implementation of TG-263, and the hierarchical structure of the TG-263 nomenclature.





Click to download full resolution via product page

Caption: Automated treatment planning workflows with and without TG-263.





Click to download full resolution via product page

Caption: Simplified hierarchy of the TG-263 naming convention.





Click to download full resolution via product page

Caption: Experimental workflow for validating the impact of TG-263.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. aapm.org [aapm.org]
- 2. Quantitative Evaluation of a Fully Automated Planning Solution for Prostate-Only and Whole-Pelvic Radiotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.radformation.com [blog.radformation.com]
- 4. American Association of Physicists in Medicine Task Group 263: Standardizing Nomenclatures in Radiation Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Utilizing TG-263 in Automated Treatment Planning]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683123#using-tg-263-for-automated-treatment-planning]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com